molecular formula C10H16ClNO B2786448 (2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride CAS No. 2408965-13-7

(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride

Cat. No.: B2786448
CAS No.: 2408965-13-7
M. Wt: 201.69
InChI Key: SVWZEGRBXCWWAE-UHFFFAOYSA-N
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Description

(2-Ethyl-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a methoxy group at the para position and an ethyl group at the ortho position of the phenyl ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethyl-4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-8-6-10(12-2)5-4-9(8)7-11;/h4-6H,3,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWZEGRBXCWWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride typically involves the reaction of 2-ethyl-4-methoxybenzaldehyde with an amine source under specific conditions. One common method includes the use of reductive amination, where the aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Key Reaction Pathway:

Nitrile precursorH2,NH3Pd catalyst, 100–120°C(2-Ethyl-4-methoxyphenyl)methanamineMeOH/HClHydrochloride salt\text{Nitrile precursor} \xrightarrow[\text{H}_2, \text{NH}_3]{\text{Pd catalyst, 100–120°C}} \text{(2-Ethyl-4-methoxyphenyl)methanamine} \xrightarrow{\text{MeOH/HCl}} \text{Hydrochloride salt}

Oxidation Reactions

The primary amine group undergoes oxidation under acidic or basic conditions:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Conditions : Aqueous acidic medium (e.g., H₂SO₄) at elevated temperatures.

  • Products : Corresponding carbonyl derivatives (e.g., ketones or aldehydes) .

Representative Oxidation:

(2-Ethyl-4-methoxyphenyl)methanamineH2SO4KMnO4(2-Ethyl-4-methoxyphenyl)methanal\text{(2-Ethyl-4-methoxyphenyl)methanamine} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{(2-Ethyl-4-methoxyphenyl)methanal}

Reduction Reactions

Though the compound itself is an amine, further reduction may target associated functional groups in derivatives:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at reflux.

  • Applications : Reduction of imine intermediates during synthesis .

Substitution Reactions

The methoxy group participates in electrophilic aromatic substitution (EAS), while the amine group undergoes nucleophilic substitution:

Electrophilic Substitution (Methoxy Group):

  • Reagents : Bromine (Br₂) in acetic acid.

  • Conditions : Room temperature, catalytic FeBr₃.

  • Product : Brominated derivatives at the ortho/para positions relative to the methoxy group .

Nucleophilic Substitution (Amine Group):

  • Reagents : Alkyl halides (e.g., methyl iodide).

  • Conditions : Polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

  • Product : N-alkylated amines .

Degradation and Stability

The compound exhibits moderate stability under standard conditions but degrades under extreme pH or UV exposure:

  • Hydrolysis : In strongly acidic (pH < 2) or basic (pH > 12) conditions, the amine group hydrolyzes to form ammonium ions .

  • Photodegradation : UV light induces cleavage of the methoxy group, yielding phenolic byproducts.

Comparative Reaction Table

Reaction Type Reagents/Conditions Major Product
SynthesisNH₃, H₂, Pd catalyst, 100–120°CFree base amine
Hydrochloride formationMethanolic HCl, room temperatureCrystalline hydrochloride salt
OxidationKMnO₄, H₂SO₄, heat(2-Ethyl-4-methoxyphenyl)methanal
Electrophilic substitutionBr₂, FeBr₃, CH₃COOH3-Bromo-2-ethyl-4-methoxyphenylmethanamine
N-AlkylationCH₃I, K₂CO₃, DMFN-Methyl-(2-ethyl-4-methoxyphenyl)methanamine

Research Insights

  • The ethyl group at the 2-position sterically hinders electrophilic substitution at the adjacent position, directing incoming electrophiles to the 5-position of the aromatic ring .

  • The hydrochloride salt enhances water solubility, making the compound suitable for biological assays requiring aqueous media .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, influencing neurotransmission and cellular signaling pathways. Compounds with similar structures have been associated with various biological activities, including:

  • Neuroprotective effects : Studies suggest that derivatives may protect neurons under ischemic conditions by mediating mitochondrial homeostasis through O-GlcNAcylation mechanisms.
  • Anti-inflammatory properties : Research indicates potential for compounds in reducing inflammation through modulation of signaling pathways.

Organic Synthesis

This compound is valuable in organic synthesis as a building block for creating more complex molecules. It has applications in:

  • Pharmaceuticals : Development of new drugs targeting specific diseases.
  • Agrochemicals : Formulation of pesticides and herbicides.
  • Dyestuff production : Synthesis of dyes used in textiles and other industries.

The versatility of this compound makes it a crucial component in the development of novel organic molecules .

Data Tables

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of this compound under ischemic conditions using primary cortical neurons. The results indicated that the compound could maintain mitochondrial function and energy homeostasis, suggesting therapeutic potential for ischemic brain injuries.

Case Study 2: Organic Synthesis Applications

In a synthetic chemistry project, researchers utilized this compound as a precursor to develop new pharmaceutical agents. The study demonstrated successful conversion to various bioactive compounds, highlighting its role as a versatile building block in drug design .

Mechanism of Action

The mechanism of action of (2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially exerting antidepressant or anxiolytic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Notes Evidence Source
(2-Ethyl-4-methoxyphenyl)methanamine HCl* C₁₀H₁₄ClNO 207.68 (calculated) 2-ethyl, 4-methoxy on phenyl; methanamine chain Hypothetical: Likely intermediate for CNS drugs N/A (inferred)
2-(4-Methoxyphenoxy)ethanamine HCl C₉H₁₄ClNO₂ 203.67 Ethoxy linker between phenyl and amine Biochemical synthesis (e.g., β-carboline alkaloids)
(4-Methoxyphenyl)(phenyl)methanamine HCl C₁₄H₁₅ClNO 249.74 Diphenyl structure with 4-methoxy group Research chemical; solubility in chloroform/DMSO
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl C₉H₁₄ClNO₂ 215.67 3-methoxy, 4-hydroxy on phenyl; ethylamine chain Neurological research (e.g., catecholamine analogs)
[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine HCl C₉H₁₃ClN₂O₄ 272.67 Nitro and methoxy groups on phenyl; ethoxy linker Photolabile protecting groups or nitroaromatic studies

* Hypothetical data inferred from analogs; exact properties may vary.

Structural Analysis

  • Diphenyl analogs (e.g., (4-Methoxyphenyl)(phenyl)methanamine HCl) exhibit increased hydrophobicity and altered solubility profiles (e.g., slight solubility in chloroform) due to aromatic stacking interactions . Nitro and hydroxyl groups in compounds like [2-(2-Methoxy-4-nitrophenoxy)ethyl]amine HCl introduce redox activity or hydrogen-bonding capacity, broadening utility in photodynamic therapy or enzyme inhibition .
  • Spectroscopic Differences :

    • NMR data from analogs (e.g., furan-2-yl methanamine HCl in ) show distinct chemical shifts for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). The ethyl group in the target compound would likely produce upfield shifts for adjacent protons due to electron-donating effects .

Functional and Application Differences

  • Pharmaceutical Intermediates :
    • 2-(4-Methoxyphenyl)ethylamine HCl is used to synthesize β-carboline alkaloids and antibacterial hybrids , while sertraline HCl (a tetralin-based amine) demonstrates antidepressant activity via serotonin reuptake inhibition . The target compound’s ethyl group may enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs.

Physicochemical Properties

  • The ethyl group in the target compound may reduce aqueous solubility compared to hydroxyl-containing analogs like 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl .
  • Stability: Hydrochloride salts of aromatic amines are typically stable under ambient conditions, though nitro-substituted derivatives (e.g., [2-(2-Methoxy-4-nitrophenoxy)ethyl]amine HCl) may require protection from light to prevent degradation .

Biological Activity

(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride is a chemical compound belonging to the class of amines, characterized by an ethyl group and a methoxy group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various fields including pharmaceuticals, agrochemicals, and organic synthesis. The hydrochloride form enhances its solubility in water, making it suitable for biological applications.

The compound exhibits several chemical reactivities typical of amines, including:

  • Oxidation : Can form ketones or carboxylic acids.
  • Reduction : May yield secondary or tertiary amines.
  • Substitution : Capable of forming substituted phenyl derivatives.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters like serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, potentially exerting antidepressant or anxiolytic effects .
  • Receptor Binding : It may interact with various receptors involved in neurotransmission and cellular signaling pathways, influencing physiological responses.

Biological Activities

Research has indicated that compounds with similar structures often exhibit diverse biological activities. The following table summarizes the potential biological effects associated with this compound:

Biological Activity Description
Neuroprotective Effects May protect neurons under ischemic conditions by modulating energy homeostasis .
Anti-inflammatory Properties Similar compounds have shown potential in reducing inflammation .
Analgesic Effects Potential pain-relieving properties through neurotransmitter modulation .
Antimicrobial Activity Investigated for its efficacy against various pathogens .

Case Studies and Research Findings

  • Neuroprotection in Ischemic Conditions : A study investigated the neuroprotective effects of compounds similar to this compound under ischemic-like conditions. Results indicated that activation of O-GlcNAcylation played a critical role in mediating neuroprotection, suggesting potential therapeutic strategies for ischemic brain injury .
  • Enzyme Inhibition Studies : Various studies have explored the inhibition of specific enzymes by the compound. For instance, it was found to inhibit monoamine oxidase activity, which is significant for developing treatments for mood disorders .
  • Antimicrobial Efficacy : Research has shown that related compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The biological activity was compared with known standards, demonstrating promising results that warrant further investigation .

Q & A

Q. What are the standard synthetic routes for (2-Ethyl-4-methoxyphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves reacting 4-methoxybenzyl derivatives with ethylamine precursors under controlled conditions. Key steps include:

  • Inert atmosphere : To prevent oxidation or moisture interference, reactions are conducted under nitrogen or argon .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, while temperature control (e.g., 60–80°C) improves yield .
  • Salt formation : The free base is converted to the hydrochloride salt using HCl gas or aqueous HCl, ensuring solubility for pharmacological studies .
    Optimization strategies include adjusting pH, introducing catalysts (e.g., palladium for coupling reactions), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the methoxyphenyl and ethylamine moieties, with characteristic shifts for aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for pharmacological assays) using reverse-phase columns and UV detection at 254 nm .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly useful for verifying stereochemistry in salt forms .

Advanced Research Questions

Q. How can structural modifications improve pharmacokinetic properties like metabolic stability or CNS penetration?

Answer: Modifications guided by Structure-Activity Relationship (SAR) studies include:

SubstituentEffect on PropertiesReference
Fluorine Enhances metabolic stability
Cyclobutyl groups Increases lipophilicity for CNS uptake
Ethoxy vs. Methoxy Alters receptor binding affinity
For example, replacing the methoxy group with fluorine reduces cytochrome P450-mediated metabolism, improving half-life .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Answer: Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

  • Standardized assays : Use uniform protocols (e.g., radioligand binding assays for receptor affinity studies) .
  • Purity validation : Re-analyze batches via HPLC and NMR to exclude impurities as confounding factors .
  • Comparative studies : Test structural analogs (e.g., 4-chloro or 4-fluoro derivatives) to isolate substituent effects .

Q. What methodological approaches are effective for studying the compound’s interaction with neurotransmitter systems?

Answer:

  • Radiolabeled binding assays : Quantify affinity for serotonin (5-HT) or dopamine receptors using [³H]-ligands .
  • Electrophysiology : Measure ion channel modulation in neuronal cell lines (e.g., SH-SY5Y) .
  • In vivo microdialysis : Monitor extracellular neurotransmitter levels in rodent models post-administration .
    Dose-response curves and kinetic studies (e.g., IC₅₀ calculations) are critical for mechanistic insights .

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